molecular formula C13H16N2O2 B020853 Melatonin-d4 CAS No. 66521-38-8

Melatonin-d4

Cat. No. B020853
CAS RN: 66521-38-8
M. Wt: 236.3 g/mol
InChI Key: DRLFMBDRBRZALE-NZLXMSDQSA-N
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Description

Synthesis Analysis

The synthesis of melatonin involves several enzymatic steps, starting from the amino acid tryptophan. Initially, tryptophan is converted into serotonin through a series of reactions involving tryptophan hydroxylase and 5-hydroxytryptophan decarboxylase. Serotonin is then acetylated by the enzyme aralkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin, which is finally methylated by acetylserotonin O-methyltransferase (ASMT) to produce melatonin. This process occurs primarily in the pineal gland but also in other tissues, including the retina and the gastrointestinal tract (Tan et al., 2015).

Molecular Structure Analysis

Melatonin's molecular structure is characterized by an indole ring, which plays a crucial role in its ability to interact with melatonin receptors and perform its biological functions. The indole ring is essential for crossing the blood-brain barrier, enabling melatonin to exert its effects on the central nervous system. The presence of methoxy and acetyl groups in its structure contribute to its hydrophobic nature, allowing for easy passage through cell membranes (Almeida et al., 2004).

Scientific Research Applications

  • Memory and Neurodegeneration : Melatonin has been shown to alleviate memory impairment, neuroinflammation, and neurodegeneration, possibly through the RAGE/NF-KB/JNK pathway in aging mouse models (Ali et al., 2015).

  • Cancer Treatment Potential : It has potential in cancer treatment as a free radical scavenger, antioxidant, and immunomodulatory agent (Vijayalaxmi et al., 2002).

  • Sleep Aid and Antioxidant : Melatonin is clinically effective as a sleep aid and a powerful antioxidant, and it is used as a dietary supplement (Germann et al., 2016).

  • Circadian Rhythm Disorders : The hormone is important for investigating human biological rhythms and has potential therapeutic applications, including treating circadian rhythm disorders (Arendt, 2005).

  • Food Intake Regulation : It reduces food intake by stimulating molecules involved in appetite inhibition and decreasing growth and lipid metabolism signals (Piccinetti et al., 2013).

  • Sleep Quality Improvement : Melatonin can phase shift circadian rhythms, induce transient sleepiness, and suppress core body temperature, improving sleep quality (Deacon et al., 1994).

  • Stroke Neuroprotection : It has shown effectiveness as a free radical scavenger and antioxidant, and is being investigated for potential melatonin-based therapeutics in stroke treatment (Watson et al., 2016).

  • Managing Seasonal Affective Disorder : Melatonin can be used to manipulate circadian processes like the sleep-wake cycle, which are disrupted in conditions like seasonal affective disorder (Pévet, 2002).

  • Degenerative Diseases and Cancer : It acts as a circadian synchronizer, preventive and therapeutic agent in many degenerative diseases, especially hormone-dependent cancers (Socaciu et al., 2020).

  • Hepatoprotective Properties : Melatonin has hepatoprotective properties and affects carbohydrate metabolism, improving the treatment of diabetes mellitus type 2 (Oleshchuk et al., 2017).

  • Treatment for Primary Adult Sleep Disorders : Exogenous melatonin reduces sleep onset latency in primary insomnia, delayed sleep phase syndrome, and regulates sleep-wake patterns in blind patients (Auld et al., 2017).

Safety And Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge .

Future Directions

Research on melatonin remains one of the major hot spots in the field of disease treatment. The structure and normal physiological functions of melatonin have been intensively studied in the past few years. And clinical application research and target of melatonin treatment for different diseases and target-based drug design will certainly become the focus of melatonin research .

properties

IUPAC Name

N-[1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLFMBDRBRZALE-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OC)C([2H])([2H])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20493915
Record name N-[2-(5-Methoxy-1H-indol-3-yl)(~2~H_4_)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Melatonin-d4

CAS RN

66521-38-8
Record name N-[2-(5-Methoxy-1H-indol-3-yl)(~2~H_4_)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the aqueous alcoholic solution containing N-acetyl serotonine prepared in Example 2, there were added slowly and simultaneously 36 g of dimethyl sulphate and 20 g of 30% sodium hydroxide so that the pH was maintained at 12.5, while ensuring that the temperature did not exceed 40° C. During this operation, a part of the melatonine formed crystallised and this was filtered after neutralisation. The mother-liquor of crystallisation was decolourised with activated carbon, concentrated to eliminate the ethanol, then extracted with dichloromethane. After separation of the aqueous phase, the organic phase was concentrated to dryness which allowed the recuperation of a further 28 g of crude melatonine. The two fractions, which totalled 42 g, were mixed and purified by recrystallisation in a mixture containing water and ethanol in a 75:25 ratio. 30 g of white crystals of melatonine were obtained having a purity of 98.6%.
Quantity
0 (± 1) mol
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36 g
Type
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20 g
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Synthesis routes and methods II

Procedure details

To a suspension, cooled in ice, of 5 g (26.3 moles) of 5-methoxytryptamine (in a raw condition) in 100 ml methylene chloride there is slowly added, under stirring, a cold solution of 5 ml (52.6 moles) of acetic anhydride in 50 ml of methylene chloride. Stirring and cooling are continued for 1 hour (the reaction progression can be controlled by TLC), so as to obtain a full solution; then the solution is washed by Na2CO3 2N×2, under strong stirring, and then by water. The organic phase, dried on anhydrous Na2SO4 and evaporated, provides 6 g of raw melatonine, which is purified by chromatography on column (4 cm; diameter/length ratio 1:5) of Merck silica gel (70-230 mesh) (120 g); the solution is eluted by methylene chloride in order to remove the scarcely polar products thereby providing pure melatonine by eluting with methylene chloride-acetone (8:2). There are obtained 4 g of product (purifying yield 65%) which are crystalized from acetone-water. Melting point 116°-7° C.
Quantity
5 g
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reactant
Reaction Step One
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100 mL
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solvent
Reaction Step One
Quantity
5 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
Y Dai, L Peng, Y Liu, Y Xu, J Qiao - FEBS Open bio, 2021 - Wiley Online Library
… quantitatively analyze melatonin, deuterated isotopes (melatonin-D4), and internal standard 6-… peak time of melatonin and its isotope melatonin-D4 was 3.14 min, while the peak time for …
Number of citations: 6 febs.onlinelibrary.wiley.com
G Magliocco, F Le Bloc'h, A Thomas… - … of Chromatography B, 2021 - Elsevier
… for melatonin and melatonin-D4, and 26 V for 6-hydroxymelatonin and 6-hydroxymelatoin-D4, and the optimized cell exit potential (CXP) was 12 V for melatonin and melatonin-D4, and …
Number of citations: 8 www.sciencedirect.com
M van Faassen, R Bischoff, IP Kema - Clinical Chemistry and …, 2017 - degruyter.com
… melatonin-d4 and cortisol-d4. Quantitation was performed by using the peak-area response ratios of the quantifier transitions for cortisol:cortisol-d4 and melatonin:melatonin-d4 using …
Number of citations: 53 www.degruyter.com
A Gomez-Gomez, B Montero-San-Martin… - International Journal of …, 2021 - mdpi.com
… energy 30 V, monitored 10 times) and 233 > 174 (collision energy 10 V) for melatonin and 237 > 163 (collision energy 30 V) and 237 > 178 (collision energy 10 V) for melatonin-d4. The …
Number of citations: 6 www.mdpi.com
MM Dermanowski, A Hejduk, J Kuczyńska… - Chronobiology …, 2022 - Taylor & Francis
Melatonin (MELA) is a nocturnal hormone involved in the regulation of the circadian rhythm. MELA can be detected in plasma and saliva, and its salivary concentration strongly …
Number of citations: 6 www.tandfonline.com
G Monga, S Yerram, S Koppula, RK Sindhu, S Kumar - brjac.com.br
Melatonin is a naturally occuring indole amine, which is chemically identified as N-acetyl-5-methoxytryptamine (Figure 1). The human body has many sources for the production of …
Number of citations: 0 brjac.com.br
L Álvarez‐Fernández, A Gomez‐Gomez… - Journal of Pineal …, 2023 - Wiley Online Library
… After centrifugation, 50 μL of melatonin-d4 (50 ng/mL) was added to the supernatant. The … 20 µL of the supernatant was mixed with 25 µL of melatonin-d4 (50 ng/mL) and 100 µL of …
Number of citations: 3 onlinelibrary.wiley.com
Y Suofu, W Li, FG Jean-Alphonse… - Proceedings of the …, 2017 - National Acad Sciences
G protein-coupled receptors (GPCRs) are classically characterized as cell-surface receptors transmitting extracellular signals into cells. Here we show that central components of a …
Number of citations: 372 www.pnas.org
W Xu, Y Cui, D Guo, W Wang, H Xu, S Qiao… - … of Chromatography B, 2023 - Elsevier
… 6-sulfatoxymelatonin and 6-sulfatoxymelatonin-D4 were assessed by negative mode (ESI-); Under the optimized LC conditions, the retention times of melatonin and melatonin-D4 were …
Number of citations: 5 www.sciencedirect.com
LM Labay, JC Kraner, AR Mock… - Academic forensic …, 2019 - journals.sagepub.com
… The internal standard (melatonin-d4) is then added. Samples are buffered with sodium carbonate buffer (pH 9), methyl-t-butyl ether (MTBE) is added prior to rotomixing for 15 minutes …
Number of citations: 3 journals.sagepub.com

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